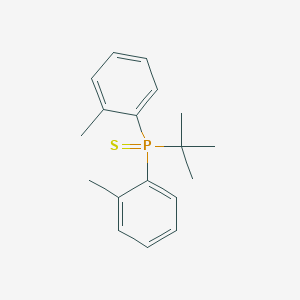
L-Leucyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling.
Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
化学反応の分析
Types of Reactions
L-Leucyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in organic solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide bonds, while reduction could result in the formation of free thiol groups.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its role in protein-protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of L-Leucyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. For example, it may bind to receptors or enzymes, altering their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
- L-Leucyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-lysine
- L-Leucyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-arginine
Uniqueness
L-Leucyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This unique structure may confer distinct biological activities and properties compared to similar compounds.
特性
CAS番号 |
922717-78-0 |
|---|---|
分子式 |
C38H56N10O7 |
分子量 |
764.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C38H56N10O7/c1-22(2)19-25(39)34(51)46-16-6-12-29(46)33(50)45-28(20-23-21-43-26-10-4-3-9-24(23)26)35(52)48-18-8-14-31(48)36(53)47-17-7-13-30(47)32(49)44-27(37(54)55)11-5-15-42-38(40)41/h3-4,9-10,21-22,25,27-31,43H,5-8,11-20,39H2,1-2H3,(H,44,49)(H,45,50)(H,54,55)(H4,40,41,42)/t25-,27-,28-,29-,30-,31-/m0/s1 |
InChIキー |
LZGXPJYJNCZCQE-PUEDFKRLSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


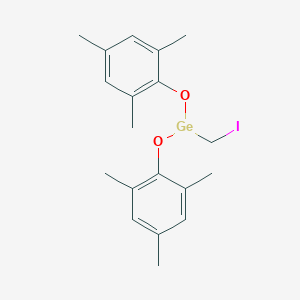
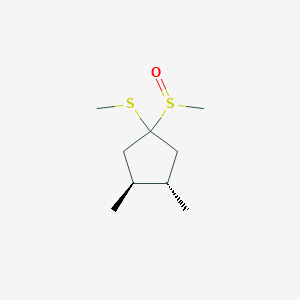
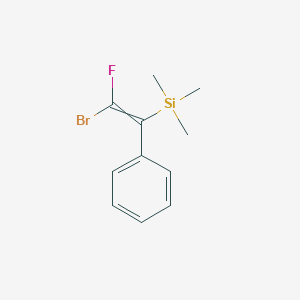
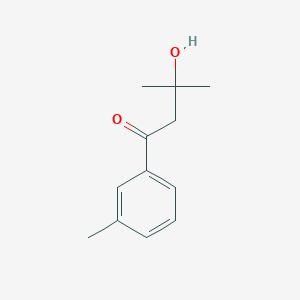
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-](/img/structure/B14176039.png)
![Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate](/img/structure/B14176045.png)
![1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine](/img/structure/B14176057.png)
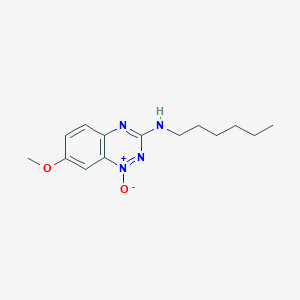
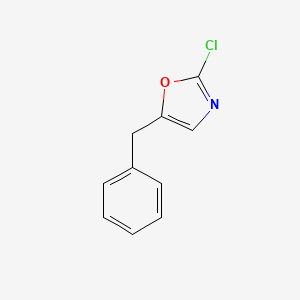
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)
![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)
